1H-Benzimidazole-1-propanoic acid, 2,3-dihydro-2-oxo-
Description
1H-Benzimidazole-1-propanoic acid, 2,3-dihydro-2-oxo- is a chemical compound with the molecular formula C10H10N2O3 . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound .
Synthesis Analysis
A series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid esters and amides containing a basic azacyclo- or azabicycloalkyl moiety has been synthesized . The synthesis process involves the use of a radioligand binding assay and the 5-HT-induced von Bezold-Jarisch reflex in the rat .Molecular Structure Analysis
The molecular structure of 1H-Benzimidazole-1-propanoic acid, 2,3-dihydro-2-oxo- is complex and involves several key components. The compound contains a benzimidazole core, which is a fused benzene and imidazole ring system . This core is attached to a propanoic acid group, which contributes to the compound’s overall reactivity and properties .Chemical Reactions Analysis
The chemical reactions involving 1H-Benzimidazole-1-propanoic acid, 2,3-dihydro-2-oxo- are complex and varied. The compound has been evaluated for its 5-HT3 antagonistic activity in a radioligand binding assay . This suggests that it may interact with serotonin receptors, potentially influencing neurotransmission .Scientific Research Applications
Antimicrobial and Antifungal Activities
1H-Benzimidazole-1-propanoic acid derivatives have shown significant antimicrobial and antifungal properties. Güneş and Cosar (1992) synthesized various derivatives and tested their activities against bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida species. They found notable activity against Candida albicans and Candida tropicalis (Güneş & Cosar, 1992). Karalı et al. (2004) also synthesized benzazole derivatives, including 1H-Benzimidazole, and observed their antimicrobial activities against various bacterial and yeast strains (Karalı et al., 2004).
Analgesic and Anti-inflammatory Properties
Ayalp (1989) prepared derivatives of 1H-benzimidazole-2-propanoic acid and evaluated their analgesic and anti-inflammatory activities. One of the derivatives showed significant analgesic properties (Ayalp, 1989).
Synthesis and Chemical Properties
Krawczyk et al. (2005) studied the crystallization of 1H-Benzimidazole-2-carboxylic acid as a monohydrate, elucidating its molecular structure and demonstrating its existence in a zwitterionic form (Krawczyk et al., 2005). Ghandi et al. (2011) utilized 3-(2-Formyl-1H-benzimidazol-1-yl)propanoic acid in a novel synthesis method for benzimidazole-fused 1,4-diazepine-5-ones, contributing to the development of new chemical synthesis techniques (Ghandi et al., 2011).
Biological Activities and Molecular Structures
P. Kopel et al. (2015) synthesized compounds including 1H-Benzimidazole derivatives and evaluated their antimicrobial and antifungal activities, focusing on potential applications in treating infections caused by bacteria or yeasts (Kopel et al., 2015).
properties
IUPAC Name |
3-(2-oxo-3H-benzimidazol-1-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-9(14)5-6-12-8-4-2-1-3-7(8)11-10(12)15/h1-4H,5-6H2,(H,11,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUDVLVVDHKDTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90226570 | |
Record name | 1H-Benzimidazole-1-propanoic acid, 2,3-dihydro-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90226570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benzimidazole-1-propanoic acid, 2,3-dihydro-2-oxo- | |
CAS RN |
75655-44-6 | |
Record name | 1H-Benzimidazole-1-propanoic acid, 2,3-dihydro-2-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075655446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzimidazole-1-propanoic acid, 2,3-dihydro-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90226570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.